molecular formula C23H32N2O6 B1667802 (2S)-1-[(2S)-2-[[5-(2,3-dihydro-1-benzofuran-2-yl)-1-ethoxy-1-oxopentan-2-yl]amino]propanoyl]pyrrolidine-2-carboxylic acid CAS No. 84768-09-2

(2S)-1-[(2S)-2-[[5-(2,3-dihydro-1-benzofuran-2-yl)-1-ethoxy-1-oxopentan-2-yl]amino]propanoyl]pyrrolidine-2-carboxylic acid

Cat. No.: B1667802
CAS No.: 84768-09-2
M. Wt: 432.5 g/mol
InChI Key: HTBXOXWJOIKINE-RXQRSOPUSA-N
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Description

Preparation Methods

The synthesis of BRL-36378 involves multiple steps, starting with the preparation of the dihydrobenzofuran core. The synthetic route typically includes the following steps:

    Formation of the dihydrobenzofuran ring: This is achieved through a cyclization reaction involving a phenol derivative and an appropriate alkylating agent.

    Introduction of the ethoxycarbonyl group: This step involves the esterification of the dihydrobenzofuran core with ethyl chloroformate.

    Attachment of the butyl chain: The butyl chain is introduced through a nucleophilic substitution reaction.

    Formation of the alanyl-proline moiety: This is achieved through peptide coupling reactions using appropriate amino acid derivatives.

Industrial production methods for BRL-36378 would involve optimization of these synthetic steps to ensure high yield and purity, as well as scalability for large-scale production.

Chemical Reactions Analysis

BRL-36378 undergoes several types of chemical reactions:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

    Chemistry: As an angiotensin-converting enzyme inhibitor, BRL-36378 is used as a reference compound in the study of enzyme inhibition and drug design.

    Biology: BRL-36378 is used in biological studies to understand the role of angiotensin-converting enzyme in physiological processes.

    Medicine: BRL-36378 has been investigated for its potential therapeutic effects in the treatment of hypertension and other cardiovascular diseases.

    Industry: BRL-36378 can be used in the development of new pharmaceuticals targeting the renin-angiotensin system.

Mechanism of Action

Properties

CAS No.

84768-09-2

Molecular Formula

C23H32N2O6

Molecular Weight

432.5 g/mol

IUPAC Name

(2S)-1-[(2S)-2-[[5-(2,3-dihydro-1-benzofuran-2-yl)-1-ethoxy-1-oxopentan-2-yl]amino]propanoyl]pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C23H32N2O6/c1-3-30-23(29)18(10-6-9-17-14-16-8-4-5-12-20(16)31-17)24-15(2)21(26)25-13-7-11-19(25)22(27)28/h4-5,8,12,15,17-19,24H,3,6-7,9-11,13-14H2,1-2H3,(H,27,28)/t15-,17?,18?,19-/m0/s1

InChI Key

HTBXOXWJOIKINE-RXQRSOPUSA-N

SMILES

CCOC(=O)C(CCCC1CC2=CC=CC=C2O1)NC(C)C(=O)N3CCCC3C(=O)O

Isomeric SMILES

CCOC(=O)C(CCCC1CC2=CC=CC=C2O1)N[C@@H](C)C(=O)N3CCC[C@H]3C(=O)O

Canonical SMILES

CCOC(=O)C(CCCC1CC2=CC=CC=C2O1)NC(C)C(=O)N3CCCC3C(=O)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

BRL 36378
BRL-36378
N-(N-((4-(2,3-dihydro-2-benzofuranyl)-1-(ethoxycarbonyl))butyl)-(s)-alanyl)-(s)-proline

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2S)-1-[(2S)-2-[[5-(2,3-dihydro-1-benzofuran-2-yl)-1-ethoxy-1-oxopentan-2-yl]amino]propanoyl]pyrrolidine-2-carboxylic acid
Reactant of Route 2
(2S)-1-[(2S)-2-[[5-(2,3-dihydro-1-benzofuran-2-yl)-1-ethoxy-1-oxopentan-2-yl]amino]propanoyl]pyrrolidine-2-carboxylic acid
Reactant of Route 3
(2S)-1-[(2S)-2-[[5-(2,3-dihydro-1-benzofuran-2-yl)-1-ethoxy-1-oxopentan-2-yl]amino]propanoyl]pyrrolidine-2-carboxylic acid
Reactant of Route 4
(2S)-1-[(2S)-2-[[5-(2,3-dihydro-1-benzofuran-2-yl)-1-ethoxy-1-oxopentan-2-yl]amino]propanoyl]pyrrolidine-2-carboxylic acid
Reactant of Route 5
Reactant of Route 5
(2S)-1-[(2S)-2-[[5-(2,3-dihydro-1-benzofuran-2-yl)-1-ethoxy-1-oxopentan-2-yl]amino]propanoyl]pyrrolidine-2-carboxylic acid
Reactant of Route 6
Reactant of Route 6
(2S)-1-[(2S)-2-[[5-(2,3-dihydro-1-benzofuran-2-yl)-1-ethoxy-1-oxopentan-2-yl]amino]propanoyl]pyrrolidine-2-carboxylic acid

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